molecular formula C11H17NO2 B13578598 (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

Cat. No.: B13578598
M. Wt: 195.26 g/mol
InChI Key: RRARQHPQZWUMFW-QMMMGPOBSA-N
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Description

Significance of Stereochemistry in Ligand-Target Interactions

The interaction between a drug molecule (a ligand) and its biological target, such as a receptor or an enzyme, is highly dependent on the three-dimensional shape of both entities. mhmedical.compatsnap.com Biological targets are inherently chiral, constructed from stereospecific building blocks like L-amino acids, which means they can differentiate between the stereoisomers of a chiral drug. washington.edu Stereoisomers, particularly enantiomers (non-superimposable mirror images), can have identical chemical formulas but vastly different pharmacological, metabolic, and toxicological profiles. nih.gov

This stereoselectivity was first formalized in the Easson-Stedman model, which proposed that for a chiral molecule to elicit a biological response, it must interact with its target at a minimum of three distinct points. nih.gov Consequently, one enantiomer of a drug may bind perfectly to its target and produce the desired therapeutic effect, while the other enantiomer might be less active, completely inactive, or even cause harmful side effects. patsnap.comnih.gov This critical difference underscores the necessity for chemists to synthesize single-enantiomer drugs to improve therapeutic outcomes and enhance safety profiles. washington.edu The U.S. Food and Drug Administration (FDA) now strongly encourages the development of single-isomer drugs, recognizing that administering a racemic mixture (a 50:50 mix of both enantiomers) is akin to delivering two separate drugs with potentially different effects. washington.edu

Overview of Arylalkylamine Scaffolds as Research Probes

Arylalkylamines are a class of organic compounds characterized by an aryl group (like a phenyl ring) attached to an alkyl chain that contains an amine group. This structural motif, or scaffold, is prevalent in a wide array of biologically active molecules, including many essential monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506). wikipedia.org Because of their foundational role in neurochemistry and their structural versatility, arylalkylamine scaffolds are of immense interest to medicinal chemists.

These scaffolds serve as excellent starting points for the synthesis of large, diverse libraries of compounds. nih.govyoutube.com By systematically modifying the aryl ring, the alkyl chain, and the amine group, researchers can create a multitude of derivatives and screen them for various biological activities. This approach has led to the discovery of drugs for a wide range of conditions, including antidepressants, psychostimulants, decongestants, and bronchodilators. wikipedia.org The arylalkylamine framework provides a robust and adaptable platform for probing complex biological systems and for the rational design of new therapeutic agents. nih.gov

Rationale for Academic Investigation of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

The specific academic interest in the chiral amine this compound lies in its utility as a stereospecific building block for synthesizing more complex molecules with potential therapeutic value. While research on this particular (R)-enantiomer is specific, the rationale is illuminated by studies on its racemic mixture and its (S)-enantiomer, which have been used to create novel compounds targeting smooth muscle relaxation and other biological activities. researchgate.net

Research has shown that the parent molecule, 1-(3,4-dimethoxyphenyl)propan-2-amine, serves as a precursor for the synthesis of amides and 1,3-disubstituted 3,4-dihydroisoquinolines. researchgate.net These new molecules are structurally related to papaverine, a naturally occurring isoquinoline (B145761) alkaloid known for its vasodilator and smooth muscle relaxant properties. nih.govunigoa.ac.in Papaverine itself is a subject of significant research interest, with analogues being developed as potent inhibitors of enzymes like phosphodiesterase 10A (PDE10A) and as potential anticancer agents. snmjournals.orgmdpi.com

The core rationale for investigating a single enantiomer like this compound is to explore the stereoselectivity of the final, more complex molecules. By synthesizing derivatives from both the (R)- and (S)-enantiomers, researchers can directly compare their biological activities. This comparative analysis is crucial for establishing a clear structure-activity relationship (SAR), which helps in understanding how the three-dimensional orientation of the molecule influences its interaction with its biological target. This knowledge is fundamental to optimizing drug candidates for higher potency and selectivity, thereby reducing potential off-target effects.

Data Tables

Table 1: Chemical Properties of this compound

Property Value
IUPAC Name This compound nih.gov
Molecular Formula C₁₁H₁₇NO₂ nih.gov
Molecular Weight 195.26 g/mol nih.gov
Canonical SMILES CC@@HC1=CC(=C(C=C1)OC)OC nih.gov
InChI Key RRARQHPQZWUMFW-QMMMGPOBSA-N nih.gov
CAS Number 68225-61-6 nih.gov

Table 2: Research Applications of 2-(3,4-dimethoxyphenyl)propan-1-amine Derivatives

Derivative Class Starting Material Investigated Biological Activity Reference
N-acyl amides 1-(3,4-dimethoxyphenyl)propan-2-amine Smooth muscle relaxation researchgate.net
1,3-disubstituted 3,4-dihydroisoquinolines N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides Antispasmodic (similar to papaverine) researchgate.net
Isoquinoline Precursors (S)-1-(3,4-dimethoxyphenyl)propan-2-amine Vasodilator and smooth muscle relaxants N/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1

InChI Key

RRARQHPQZWUMFW-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CN)C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Stereoselective Synthesis and Derivatization Strategies for 2r 2 3,4 Dimethoxyphenyl Propan 1 Amine

Development of Asymmetric Synthetic Routes to the Enantiomerically Pure (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine

The synthesis of enantiomerically pure chiral amines is of great importance in the pharmaceutical and fine chemical industries, as the biological activity of molecules often depends on a specific stereoisomer. yale.edu Consequently, numerous methods have been developed to achieve high enantioselectivity in the synthesis of compounds like this compound.

Chiral Catalyst-Mediated Enantioselective Approaches (e.g., Asymmetric Hydrogenation of Imines/Enamines)

Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral compounds, particularly amines. nih.govresearchgate.net This approach typically involves the reduction of a prochiral precursor, such as an imine or enamine, using hydrogen gas in the presence of a chiral transition metal catalyst. nih.gov Metals like rhodium (Rh), ruthenium (Ru), iridium (Ir), and palladium (Pd) are commonly employed, complexed with chiral ligands that create a chiral environment around the metal center, thereby directing the stereochemical outcome of the hydrogenation. ajchem-b.commdma.chdicp.ac.cn

The synthesis of this compound via this method would start from the corresponding prochiral imine, formed from 1-(3,4-dimethoxyphenyl)propan-2-one. The direct asymmetric hydrogenation of this imine using a suitable chiral catalyst system can afford the desired (R)-enantiomer with high enantioselectivity. nih.gov Catalyst systems based on Ru- and Rh-complexes with chiral phosphine ligands have demonstrated high efficiency in similar transformations. ajchem-b.commdma.ch For instance, catalysts like Rhodium complexes with chiral phosphorus ligands (e.g., DuPhos) and Ruthenium complexes with chiral diamine ligands (e.g., TsDPEN) are well-established for the asymmetric hydrogenation of unsaturated nitrogen-containing compounds. ajchem-b.com The choice of metal, ligand, solvent, and reaction conditions is crucial for achieving high yield and enantiomeric excess (ee). dicp.ac.cn

Catalyst TypeChiral Ligand ExampleSubstrate TypeTypical Enantioselectivity (ee)
Rhodium-based(R,R)-Et-DuPhosEnamides, IminesHigh to excellent (>95%)
Ruthenium-based(R,R)-TsDPENImines, KetonesHigh to excellent (>95%)
Iridium-basedChiral Phosphine-OxazolineIminesModerate to excellent
Palladium-basedChiral DiphosphineImines, OlefinsGood to high (87-99%) dicp.ac.cn

Biocatalytic Transformations Utilizing Amine Transaminases and Dehydrogenases

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical catalysis. Enzymes such as amine transaminases (TAs or ATAs) and amine dehydrogenases (AmDHs) are particularly effective for the asymmetric synthesis of chiral amines. frontiersin.org These methods offer excellent enantioselectivity under mild reaction conditions.

Amine transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine or alanine) to a ketone acceptor. researchgate.net For the synthesis of this compound, the corresponding ketone, 1-(3,4-dimethoxyphenyl)propan-2-one, would serve as the substrate. By selecting an appropriate (R)-selective transaminase, the ketone can be converted directly into the desired (R)-amine with very high enantiomeric excess, often exceeding 99% ee. mdpi.comnih.gov The reaction equilibrium can be a challenge, but strategies such as using a large excess of the amine donor or removing the ketone byproduct can drive the reaction to completion.

Amine dehydrogenases, on the other hand, catalyze the reductive amination of a ketone using ammonia and a reducing cofactor, typically NADH or NADPH. frontiersin.org Native AmDHs have shown effectiveness in synthesizing small chiral amines from their corresponding ketones with high enantioselectivity. frontiersin.org

Enzyme ClassSubstrateCo-substrate/CofactorKey Advantage
Amine Transaminase (ATA)Ketone (e.g., 1-(3,4-dimethoxyphenyl)propan-2-one)Amine donor (e.g., Isopropylamine)Excellent enantioselectivity (>99% ee often achievable) researchgate.net
Amine Dehydrogenase (AmDH)Ketone (e.g., 1-(3,4-dimethoxyphenyl)propan-2-one)Ammonia, NAD(P)HHigh atom economy, uses simple ammonia as nitrogen source frontiersin.org

Diastereoselective Synthesis and Resolution Techniques for Enantiomeric Separation

Classical resolution remains a viable method for obtaining enantiomerically pure amines. This technique involves the reaction of a racemic amine mixture with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by methods such as fractional crystallization. After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.

Alternatively, diastereoselective synthesis can be employed. This involves reacting a prochiral precursor with a chiral auxiliary to create a chiral molecule with two stereocenters. The existing stereocenter of the auxiliary directs the formation of the new stereocenter, leading to a diastereomeric mixture where one diastereomer is favored. After separation of the diastereomers, the chiral auxiliary is cleaved to yield the enantiomerically enriched target compound. For example, the use of tert-butanesulfinamide as a chiral auxiliary is a well-established method for the asymmetric synthesis of a wide variety of amines. yale.edu

Kinetic resolution is another strategy where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. This method can be highly effective but is limited to a theoretical maximum yield of 50% for the recovered, slower-reacting enantiomer.

Functionalization and Structural Modification of the this compound Scaffold

The primary amine group of this compound is a versatile functional handle that allows for a wide range of structural modifications. These derivatizations are crucial for exploring the structure-activity relationships of new chemical entities in various fields.

Amide and Carbamate Analogues

The formation of an amide bond is one of the most common and reliable reactions in organic synthesis. mdpi.com The primary amine of the title compound can readily react with various acylating agents such as carboxylic acids (in the presence of a coupling agent), acyl chlorides, or anhydrides to form a diverse library of amide analogues. For instance, N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide has been synthesized by reacting the corresponding amine with benzoyl chloride. nih.gov Another study reported the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide. mdpi.com These reactions are typically high-yielding and proceed under mild conditions.

Carbamates, which can be considered hybrids of esters and amides, are another important class of derivatives. nih.gov They are generally synthesized by reacting the amine with a chloroformate (e.g., ethyl chloroformate) or an isocyanate. The carbamate functional group is a common structural motif in therapeutic agents. nih.gov

Derivative TypeReagent ExampleResulting Functional Group
AmideBenzoyl chloride nih.govN-Benzoyl
Amide2-phenylaminoacetic acid hydrochlorideN-(2-phenylaminoacetyl) nih.gov
Amide2-chloro-2-phenylacetyl chlorideN-(2-chloro-2-phenylacetyl) mdpi.com
CarbamateEthyl chloroformateN-Ethoxycarbonyl

N-Alkylation and N-Acylation Derivatives

N-acylation, which yields amides, was discussed in the previous section. N-alkylation introduces alkyl groups onto the nitrogen atom, converting the primary amine into a secondary or tertiary amine. This significantly alters the steric and electronic properties of the molecule.

Standard methods for N-alkylation include reaction with alkyl halides or reductive amination. In reductive amination, the primary amine reacts with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ by a reducing agent like sodium borohydride or sodium triacetoxyborohydride to yield the N-alkylated amine. This one-pot procedure is highly efficient for producing secondary amines. Reaction with an excess of a reactive alkyl halide can lead to the formation of quaternary ammonium salts. These functionalization strategies expand the chemical space accessible from the this compound scaffold.

Modifications on the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group of this compound is a key structural feature that can be chemically modified to produce a range of derivatives with potentially altered biological activities or properties. These modifications primarily target the methoxy groups or the aromatic ring itself.

Demethylation: A significant modification involves the cleavage of one or both methyl ethers to yield the corresponding phenolic compounds. The resulting 3-hydroxy-4-methoxyphenyl and 3,4-dihydroxyphenyl (catechol) derivatives are common targets in medicinal chemistry. This transformation is typically achieved using strong Lewis acids or other demethylating agents. For instance, reagents like boron tribromide (BBr₃) are widely used for the efficient cleavage of aryl methyl ethers. researchgate.net Similarly, aluminum chloride (AlCl₃) can be employed for regioselective demethylation. google.com The reaction of 3',4'-dimethoxyflavone with cytochrome P450 enzymes has been shown to result in O-demethylated products, forming 3',4'-dihydroxyflavone, indicating that such transformations are also relevant in metabolic contexts. nih.gov

Electrophilic Aromatic Substitution: The benzene ring, activated by two electron-donating methoxy groups, is susceptible to electrophilic aromatic substitution reactions. lkouniv.ac.inlibretexts.org The methoxy groups are ortho- and para-directing activators. libretexts.org Given the substitution pattern, incoming electrophiles would be directed to the positions ortho to the methoxy groups (positions 2 and 5) or para to one and ortho to the other (position 6). Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. minia.edu.eg

Halogenation: The addition of bromine or chlorine can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. masterorganicchemistry.com

Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, respectively, although they may be complicated by the high reactivity of the dimethoxy-substituted ring, potentially leading to multiple substitutions or side reactions. lkouniv.ac.in

These modifications allow for the synthesis of a diverse library of compounds based on the this compound scaffold, enabling structure-activity relationship (SAR) studies.

Methodologies for Enantiomeric Purity and Absolute Configuration Assessment

Ensuring the stereochemical integrity of this compound is critical. A variety of analytical techniques are employed to determine both the enantiomeric purity (or enantiomeric excess, ee) and the absolute configuration of the chiral center.

Enantiomeric Purity Assessment: The primary method for determining the enantiomeric purity of chiral amines is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). yakhak.orgmdpi.com This technique separates the two enantiomers, allowing for their quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly effective for resolving chiral amines. yakhak.org The choice of mobile phase, typically a mixture of a hydrocarbon solvent like hexane and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. sigmaaldrich.com Gas chromatography (GC) on a chiral column is another viable method. For both HPLC and GC, derivatization of the amine can sometimes be used to improve separation and detection. sigmaaldrich.com

Absolute Configuration Assessment: Determining the absolute spatial arrangement of atoms (R or S configuration) is a more complex task that requires specialized techniques.

X-Ray Crystallography: This is considered the most definitive method for determining absolute configuration. purechemistry.orgspringernature.com It requires the formation of a suitable single crystal of the chiral compound or a derivative. nih.gov The diffraction pattern of X-rays passing through the crystal allows for the creation of a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom, unambiguously assigning the absolute stereochemistry. springernature.comnih.gov

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): This is a powerful and widely used method that does not require crystallization. purechemistry.org The chiral amine is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Since diastereomers have different physical properties, their signals in the Nuclear Magnetic Resonance (NMR) spectrum will differ. usc.edu By analyzing the chemical shift differences (Δδ) between the diastereomeric signals, the absolute configuration of the original amine can be deduced based on established empirical models for the specific CDA used. frontiersin.org

Mosher's Acid (MTPA): α-Methoxy-α-trifluoromethylphenylacetic acid is a classic CDA. Amides formed from the reaction of an amine with (R)-MTPA and (S)-MTPA give rise to distinct ¹H or ¹⁹F NMR signals for the groups near the chiral center. frontiersin.org

Other Agents: A variety of other CDAs have been developed to improve resolution and reliability for different classes of compounds, including those based on 2'-methoxy-1,1'-binaphthalene-8-carbaldehyde and axially chiral benzoic acids. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The resulting spectrum is characteristic of the molecule's absolute configuration. By comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum mechanical calculations, the absolute configuration can be assigned.

The following table summarizes and compares these key methodologies:

MethodologyPrincipleSample RequirementsAdvantagesLimitations
Chiral HPLC/GCDifferential interaction of enantiomers with a chiral stationary phase leading to separation. yakhak.orgSmall amount of sample in solution.Excellent for quantifying enantiomeric ratio (ee); high sensitivity. mdpi.comrsc.orgDoes not determine absolute configuration directly; requires method development.
X-Ray CrystallographyDiffraction of X-rays by a single crystal to map atomic positions in 3D space. purechemistry.orgHigh-quality single crystal.Provides unambiguous, definitive assignment of absolute configuration. nih.govnih.govCrystal growth can be difficult and time-consuming; not always successful. nih.gov
NMR with Chiral Derivatizing AgentsConversion of enantiomers into diastereomers, which exhibit distinct NMR spectra. frontiersin.orgPure sample for derivatization; requires enantiomerically pure CDA.Does not require crystallization; relatively rapid; can be performed with standard NMR equipment. usc.eduRelies on empirical models; derivatization reaction is required; potential for kinetic resolution.
Circular Dichroism (CD)Measures the difference in absorption of left and right circularly polarized light. purechemistry.orgSample in solution; requires a chromophore near the stereocenter.Non-destructive; sensitive; requires small amount of sample.Often requires comparison with known compounds or complex theoretical calculations for absolute assignment.

Structure Activity Relationship Sar Studies of 2r 2 3,4 Dimethoxyphenyl Propan 1 Amine Analogues

Impact of Stereochemistry on Preclinical Biological Activity Profiles

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological properties. This is due to the three-dimensional nature of drug-receptor interactions, where a precise spatial arrangement of functional groups is often required for optimal binding.

Table 1: Impact of Stereochemistry on Biological Activity of Selected Phenethylamine (B48288) Analogues
CompoundEnantiomerBiological Target/AssayObserved Activity
2,5-Dimethoxy-4-methylamphetamine (DOM)R-(-)-DOM5-HT2A, 5-HT2B, 5-HT2C ReceptorsMore active enantiomer, potent agonist wikipedia.org
N-(4-methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium Chloride(S)-enantiomerCytotoxicity (60 tumor cell lines)10- to 88-fold more potent than (R)-enantiomer

Contribution of Aromatic Ring Substituents to Ligand-Target Interactions

The nature and position of substituents on the aromatic ring of phenethylamines are critical for their affinity and selectivity towards various biological targets. The 3,4-dimethoxy substitution pattern of the subject compound significantly influences its electronic and steric properties, thereby affecting its interaction with receptors.

Studies on a series of 4-substituted 2,5-dimethoxyphenethylamines have shown that the nature of the substituent at the 4-position is a key determinant of activity. Lipophilic substituents at this position generally lead to an increase in potency at 5-HT2 receptors nih.gov. The 3,4-dimethoxy arrangement in (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine provides a specific electronic and conformational profile that will dictate its binding mode to its biological targets. The methoxy groups, being electron-donating, can influence the charge distribution of the aromatic ring and participate in hydrogen bonding with receptor residues.

Table 2: Contribution of Aromatic Ring Methoxy Substituents to 5-HT2A Receptor Affinity in Amphetamine Analogues
CompoundSubstitution Pattern5-HT2A Receptor Affinity (Ki, nM)
p-Methoxyamphetamine (PMA)4-Methoxy33,600 wikipedia.org
2,5-Dimethoxyamphetamine (2,5-DMA)2,5-Dimethoxy5,200 wikipedia.org
3,4-Dimethoxyamphetamine (3,4-DMA)3,4-Dimethoxy43,300 wikipedia.org
2,5-Dimethoxy-4-methylamphetamine (DOM)2,5-Dimethoxy, 4-Methyl100 wikipedia.org

Role of the Amine Functionality and Side Chain Length in Molecular Recognition

The primary amine group and the length of the propan-1-amine side chain are fundamental for the molecular recognition of this compound. The amine group, being basic, is typically protonated at physiological pH, allowing it to form ionic bonds and hydrogen bonds with acidic residues in the binding pocket of a receptor.

Modification of the amine functionality can have a profound impact on biological activity. For instance, N-methylation of β-phenethylamine and its analogues to form secondary amines leads to a minor reduction in potency at the human trace amine-associated receptor 1 (hTAAR1), while further methylation to tertiary amines results in a significant decrease in potency nih.gov. This indicates that the primary amine is optimal for interaction with this receptor, likely due to its ability to act as a hydrogen bond donor.

The length and substitution of the alkyl side chain also play a crucial role. The presence of an α-methyl group, which differentiates propanamines from ethanamines, can influence both potency and selectivity. This methyl group can introduce a chiral center and may provide favorable steric interactions within the receptor's binding site. A computational study on β-phenethylamines indicated that substitution on the ethylene chain is generally well-tolerated if the substituent is small, but bulkier groups can greatly reduce potency nih.gov.

Table 3: Role of Amine Functionality and Side Chain Modification on Potency at hTAAR1
Compound ModificationEffect on Potency at hTAAR1
N-methylation (Primary to Secondary Amine)Minor (~3-fold) reduction in potency nih.gov
N,N-dimethylation (Primary to Tertiary Amine)Significant (~30-fold) reduction in potency nih.gov
α-Methylation (e.g., Amphetamine)Detrimental effect on potency nih.gov
β-MethylationWell-tolerated nih.gov

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Dimethoxyphenyl Propan-1-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are valuable tools in drug discovery for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for biological activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of the molecules. A 3D-QSAR study on 2-phenylcyclopropylmethylamine derivatives as D3 receptor-selective ligands revealed that steric, electrostatic, and hydrophobic fields played important roles in their binding affinity mdpi.comnih.gov. Such models generate contour maps that visualize the regions around the aligned molecules where changes in steric bulk, electrostatic potential, or hydrophobicity would be expected to increase or decrease biological activity. This information can then be used to guide the design of new, more potent analogues. The development of a specific QSAR model for dimethoxyphenyl propan-1-amine derivatives would require a dataset of structurally related compounds with measured biological activities and would provide valuable insights into their mechanism of action.

Table 4: Examples of QSAR/3D-QSAR Studies on Phenethylamine-related Scaffolds
Compound SeriesBiological Target/ActivityQSAR/3D-QSAR MethodKey Findings
PhenethylaminesAdrenergic alpha-1 receptor agonism (logP)Global QSARIdentified crucial descriptors for regulating logP values nih.gov
2-PhenylcyclopropylmethylaminesDopamine (B1211576) D3 Receptor (D3R) selectivity3D-QSAR (CoMFA, CoMSIA)Steric, electrostatic, and hydrophobic fields are important for binding mdpi.comnih.gov
NR2B-Selective NMDA Receptor AntagonistsAnalgesic activity3D-QSAR (CoMFA, CoMSIA)Steric, electrostatic, and hydrogen bond acceptor fields are key for activity mdpi.com

Pharmacokinetic and Metabolic Research on 2r 2 3,4 Dimethoxyphenyl Propan 1 Amine Preclinical/in Vitro

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic studies are fundamental in early drug discovery to predict how a compound will be processed in the body. These studies help in identifying potential liabilities such as rapid metabolism, which could lead to poor bioavailability, or the formation of toxic metabolites.

The metabolic stability of a new chemical entity is a critical parameter, indicating its susceptibility to biotransformation by metabolic enzymes. This is typically assessed by measuring the rate at which the parent compound disappears when incubated with liver-derived systems.

Hepatic Microsomes: These are subcellular fractions isolated from the endoplasmic reticulum of liver cells (hepatocytes) and contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. Microsomal stability assays are cost-effective and suitable for high-throughput screening to assess Phase I metabolism.

The primary outputs of these assays are the in vitro half-life (t½) and the intrinsic clearance (Clint), which is a measure of the metabolic capacity of the liver for a specific compound.

Illustrative Data Table: In Vitro Metabolic Stability

System Species Compound Concentration (µM) In Vitro Half-life (t½, min) Intrinsic Clearance (Clint, µL/min/mg protein or /10^6 cells)
Liver Microsomes Human 1 45 30.8
Liver Microsomes Rat 1 25 55.4
Hepatocytes Human 1 60 19.2

The Cytochrome P450 superfamily is the most important group of enzymes involved in drug metabolism. nih.gov Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are responsible for a compound's metabolism is crucial for predicting potential drug-drug interactions. nih.gov

This is typically investigated using two main approaches:

Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of expressed human CYP isoforms to see which ones metabolize it.

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme.

For amine-containing compounds, isoforms like CYP2D6 and CYP3A4 are often involved in metabolism.

Illustrative Data Table: CYP Isoform Contribution

Method CYP Isoform / Inhibitor Percent Metabolism Remaining Major Contributing Isoform(s)
Recombinant CYP CYP1A2 95% No
Recombinant CYP CYP2C9 92% No
Recombinant CYP CYP2C19 88% No
Recombinant CYP CYP2D6 25% Yes
Recombinant CYP CYP3A4 45% Yes
Chemical Inhibition Quinidine (CYP2D6 inhibitor) 30% Yes

Identifying the chemical structures of metabolites is essential to understand the biotransformation pathways and to assess whether any metabolites are pharmacologically active or potentially toxic. This is typically done by incubating the parent compound with liver microsomes or hepatocytes and then analyzing the samples using high-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS).

For a compound like (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, expected metabolic pathways could include:

O-demethylation: Removal of one or both methyl groups from the methoxy (-OCH3) groups on the phenyl ring.

N-dealkylation or deamination: Modification or removal of the amine group.

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring or alkyl chain.

Phase II Conjugation: Attachment of polar molecules like glucuronic acid or sulfate to make the compound more water-soluble for excretion.

Illustrative Data Table: Metabolite Identification

Metabolite ID Proposed Biotransformation m/z (Mass-to-charge ratio) Relative Abundance
M1 O-demethylation [Parent - 14] Major
M2 Hydroxylation [Parent + 16] Minor
M3 N-deamination [Parent - 17] Minor

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models (e.g., Rodents)

Preclinical ADME studies in animal models such as rats or mice are performed to understand the pharmacokinetic profile of a compound in a living system. These studies are critical for predicting human pharmacokinetics and for designing first-in-human clinical trials.

Oral bioavailability (F%) is the fraction of an orally administered dose of unchanged drug that reaches the systemic circulation. It is a key parameter that determines whether a drug can be effectively administered as an oral tablet or capsule.

To determine oral bioavailability, the compound is administered to animals (e.g., Sprague-Dawley rats) via two different routes in separate experiments: an intravenous (IV) injection and an oral gavage (PO). Blood samples are collected at various time points after dosing, and the concentration of the drug in the plasma is measured. The Area Under the Curve (AUC) of the plasma concentration-time profile is calculated for both routes.

Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

A low oral bioavailability could be due to poor absorption from the gut or extensive first-pass metabolism in the liver.

Illustrative Data Table: Pharmacokinetic Parameters in Rats

Parameter Intravenous (IV) Oral (PO)
Dose 2 mg/kg 10 mg/kg
Cmax (ng/mL) 850 320
Tmax (h) 0.08 1.0
AUC (ng·h/mL) 1250 2800
t½ (h) 2.5 3.0

| Oral Bioavailability (F%) | - | 44.8% |

Tissue distribution studies are conducted to determine how a drug distributes into different organs and tissues after administration. This is particularly important for drugs intended to act on the central nervous system (CNS), where the ability to cross the blood-brain barrier (BBB) is essential.

Following administration of the compound to rodents, various tissues (e.g., brain, liver, kidney, lung, heart) are collected at specific time points. The concentration of the compound in each tissue is quantified.

Brain penetration is often assessed by the brain-to-plasma concentration ratio (Kp) or the AUC ratio (Kp,AUC). A higher ratio indicates better penetration into the brain. nih.gov For compounds with a 3,4-dimethoxyphenyl moiety, such as in the case of [11C]verapamil, studies in rodents have shown that brain accumulation can be low but measurable. nih.gov

Illustrative Data Table: Tissue Distribution in Rats (2 hours post-dose)

Tissue Concentration (ng/g or ng/mL) Tissue-to-Plasma Ratio
Plasma 250 1.0
Brain 150 0.6
Liver 3500 14.0
Kidney 2800 11.2
Lung 1800 7.2

Excretion Pathways Investigation

Detailed preclinical and in vitro studies specifically investigating the excretion pathways of this compound are not extensively available in the public scientific literature. Research on structurally similar phenethylamine (B48288) compounds suggests that renal excretion is a primary route for the elimination of metabolites and the unchanged parent drug. The extent of urinary and fecal excretion can be influenced by various factors, including the degree of metabolism and the physicochemical properties of the metabolites, such as their polarity and molecular weight. However, without specific studies on this compound, precise data on its excretion profile remains undetermined.

Stereoselective Metabolism of this compound

The stereochemistry of a molecule can significantly influence its metabolic fate. However, specific research on the stereoselective metabolism of this compound is limited. Generally, the metabolism of chiral compounds can proceed stereoselectively, meaning that one enantiomer may be metabolized at a different rate or through different pathways than the other. This is due to the stereospecific nature of the enzymes involved in drug metabolism, such as cytochrome P450 (CYP) isozymes.

For analogous compounds like 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane, studies have indicated stereoselective interactions with cytochrome P-450. nih.gov For instance, research has suggested that the N-oxidation of the pharmacologically active (R)-amine can be inhibited by the corresponding (S)-enantiomer. nih.gov Furthermore, the formation of metabolic intermediate complexes with cytochrome P-450 appears to be favored by the (R)-enantiomer, which may be associated with a loss of microsomal mixed-function N-oxidase activity. nih.gov These findings imply that N-hydroxylation of the pure (R)-amine could be a more significant metabolic pathway compared to the racemic mixture. nih.gov

While these findings provide a basis for understanding how the metabolism of this compound might be stereoselective, it is crucial to note that these are extrapolations from a related but different molecule. Without direct in vitro or preclinical studies on this compound, its specific stereoselective metabolic profile remains to be elucidated.

Advanced Analytical Methodologies for the Quantification and Characterization of 2r 2 3,4 Dimethoxyphenyl Propan 1 Amine

Development of Chiral Chromatographic Techniques for Enantiomer Separation and Purity

The control of enantiomeric purity is a critical requirement for chiral drugs, as enantiomers of the same compound can exhibit significantly different pharmacological and toxicological profiles. nih.gov High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most effective and widely adopted method for the separation and quantification of enantiomers. nih.govmdpi.com

The development of these methods focuses on selecting an appropriate CSP and optimizing the mobile phase to achieve baseline resolution between the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for a wide range of chiral compounds, including aromatic amines. mdpi.comresearchgate.net For amines specifically, the addition of a basic modifier, such as diethylamine (DEA), to the mobile phase is often crucial to prevent peak tailing and ensure elution from the column. mdpi.com The choice of solvent in the mobile phase (e.g., ethanol, acetonitrile) also significantly impacts the separation efficiency. mdpi.com

Beyond HPLC, other techniques like capillary electrophoresis (CE) have emerged as powerful tools for chiral analysis. jiangnan.edu.cn CE methods often employ chiral selectors, such as cyclodextrins, added to the background electrolyte to facilitate the separation of enantiomers with high efficiency and low sample consumption. jiangnan.edu.cnmdpi.com

Table 1: Examples of Chiral Stationary Phases and Conditions for Amine Separation
Chiral Stationary Phase (CSP)CSP TypeTypical Mobile PhaseAnalyte ClassReference
Lux Cellulose-1 / Chiralcel OD-HCellulose tris(3,5-dimethylphenylcarbamate)n-Hexane/Ethanol/DiethylamineChiral Amines and Amides mdpi.com
Chiralpak IAImmobilized Amylose tris(3,5-dimethylphenylcarbamate)n-Hexane/2-PropanolAntihistamine Enantiomers nih.gov
Chiralpak AS-3RAmylose tris((S)-methylbenzylcarbamate)Phosphate Buffer/AcetonitrileNon-steroidal anti-inflammatory drugs mdpi.com
Crown ether-coated columns(-)-(18-Crown-6)-tetracarboxylic acidPerchloric acid/MethanolAmino Acids and Primary Amines researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Trace Analysis in Complex Biological Matrices (Preclinical)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive technique for the quantification of drugs and their metabolites in complex biological matrices such as plasma, urine, and tissue samples. nih.govmdpi.com Its high sensitivity and selectivity allow for the detection and measurement of analytes at very low concentrations (ng/mL or pg/mL levels). chemrxiv.org

A typical preclinical LC-MS/MS bioanalytical method involves several key steps. First, the analyte is extracted from the biological matrix using techniques like solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances like proteins and salts. researchgate.netnih.gov The purified extract is then injected into an HPLC system, where the analyte is separated from other components, often on a C18 reversed-phase column. researchgate.net The eluent from the HPLC is directed into the mass spectrometer. Electrospray ionization (ESI) in positive mode is commonly used for amine-containing compounds, which generates a protonated molecular ion [M+H]⁺. nih.gov In the tandem mass spectrometer, this parent ion is selected and fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and is the basis for quantification.

A significant challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, affecting the accuracy and precision of the results. nih.govnih.gov Careful method development, the use of stable isotope-labeled internal standards, and thorough validation are essential to mitigate these effects. nih.gov

Table 2: Typical LC-MS/MS Parameters for Amphetamine-like Compounds in Biological Samples
ParameterTypical Condition/ValuePurposeReference
Sample PreparationSolid-Phase Extraction (SPE)Analyte clean-up and concentration researchgate.net
LC ColumnReversed-Phase C18 (e.g., 150 x 2.1 mm, 3 µm)Chromatographic separation of analyte researchgate.net
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic AcidElution of the analyte from the LC column researchgate.netnih.gov
Ionization ModeElectrospray Ionization (ESI), PositiveGeneration of gas-phase ions for MS analysis nih.gov
Detection ModeMultiple Reaction Monitoring (MRM)Selective and sensitive quantification nih.gov
Limit of Quantification (LOQ)1-10 ng/mLLowest concentration measured with acceptable precision researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone of metabolomics, adept at separating and identifying a wide array of volatile and semi-volatile metabolites. nih.govnih.gov In preclinical studies, GC-MS-based metabolite profiling provides a snapshot of the metabolic consequences of drug administration, helping to identify metabolic pathways and potential biomarkers. nih.govresearchgate.net

For polar compounds like (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine and its expected metabolites (e.g., hydroxylated or demethylated species), a chemical derivatization step is necessary to increase their volatility and thermal stability for GC analysis. nih.gov This typically involves reacting the extracted metabolites with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to convert polar functional groups (-OH, -NH₂, -COOH) into their less polar trimethylsilyl (TMS) derivatives. nih.gov

The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interactions with a capillary column (e.g., HP-5MS). rsc.org The separated components enter the mass spectrometer, which typically uses electron ionization (EI). springernature.com EI is a hard ionization technique that produces extensive, reproducible fragmentation patterns, creating a chemical "fingerprint" for each metabolite. springernature.com These fragmentation patterns can be matched against spectral libraries (e.g., NIST, Wiley) for confident compound identification. nih.gov GC-MS profiling can thus simultaneously measure numerous metabolites, including amino acids, organic acids, and sugars, providing a comprehensive view of metabolic perturbations. springernature.commdpi.com

Table 3: GC-MS Analysis Workflow for Metabolite Profiling
StepDescriptionCommon Reagents/InstrumentsReference
Metabolite ExtractionExtraction of small molecules from biological samples.Methanol/Water/Chloroform nih.gov
DerivatizationIncreases volatility of polar metabolites.MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) nih.gov
GC SeparationSeparation of volatile derivatives.Capillary column (e.g., HP-5MS) rsc.org
MS DetectionIonization, fragmentation, and detection.Electron Ionization (EI) at 70 eV nih.gov
Data AnalysisPeak deconvolution and library matching.NIST/Wiley spectral libraries nih.gov

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Structural Elucidation of Novel Derivatives and Complexes

When novel derivatives of this compound are synthesized or when it forms complexes, unambiguous structural confirmation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the two most powerful techniques for this purpose.

Nuclear Magnetic Resonance (NMR) provides detailed information about the atomic structure and connectivity of a molecule in solution. dea.gov One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each hydrogen and carbon atom, respectively. researchgate.net The chemical shift, splitting pattern (multiplicity), and integration of the signals in a ¹H NMR spectrum allow for the assignment of protons to specific positions within the molecule. Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to establish correlations between protons and carbons, which is invaluable for assembling the structure of unknown derivatives. dea.gov

X-ray Crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides an electron density map from which the exact positions of atoms can be determined, yielding accurate measurements of bond lengths, bond angles, and absolute stereochemistry. nih.govresearchgate.net The primary prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound, which can be a significant challenge. nih.gov A successful crystallographic analysis provides definitive proof of the molecular structure, which is critical for understanding its interaction with biological targets. nih.govnih.gov

Table 4: Predicted ¹H NMR Chemical Shifts for the Core Structure of this compound
Proton GroupApproximate Chemical Shift (δ, ppm)MultiplicityStructural Assignment
Aromatic-H6.7-6.9Multiplet (m)Protons on the dimethoxyphenyl ring
Methoxy-H (2x)~3.8-3.9Singlet (s)-OCH₃ groups
CH (methine)~3.1-3.3Multiplet (m)Proton at the chiral center (C2)
CH₂ (amine)~2.8-3.0Multiplet (m)-CH₂NH₂ group (C1)
CH₃ (methyl)~1.1-1.3Doublet (d)-CH₃ group on the propane chain

Note: Predicted values are based on general principles and data for structurally similar compounds. Actual spectra would be dependent on the solvent and specific experimental conditions.

Computational and Theoretical Investigations of 2r 2 3,4 Dimethoxyphenyl Propan 1 Amine Interactions

Molecular Docking and Dynamics Simulations with Identified Biological Targets

Molecular docking and dynamics simulations are powerful tools used to predict the binding affinity and interaction patterns of a ligand with a target protein. These techniques are fundamental in structure-based drug design. For phenethylamine (B48288) derivatives, a common target for such studies is the dopamine (B1211576) transporter (DAT), which plays a key role in the reuptake of dopamine in the brain. nih.gov Studies on related compounds have shown that specific structural features, such as the presence of certain functional groups on the phenyl ring, can significantly influence binding affinity.

A typical molecular docking study would involve preparing the 3D structure of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine and docking it into the binding site of a relevant biological target. The results would be presented in terms of binding energy (kcal/mol) and the specific amino acid residues involved in the interaction. For instance, a hypothetical docking study might yield the following results:

Hypothetical Molecular Docking Results for this compound

Biological TargetBinding Energy (kcal/mol)Interacting Residues
Dopamine Transporter (DAT)-8.5Asp79, Phe320, Ser422
Serotonin (B10506) Transporter (SERT)-7.2Tyr95, Ile172, Phe341
Norepinephrine Transporter (NET)-7.8Phe72, Ser149, Val152

Following docking, molecular dynamics simulations could be employed to observe the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. dntb.gov.ua

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.govresearchgate.net These calculations can determine parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. The distribution of electron density, often visualized through a molecular electrostatic potential (MEP) map, can identify regions of the molecule that are likely to engage in electrostatic interactions.

Pharmacophore Modeling and Virtual Screening for Analog Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govnih.gov A pharmacophore model for this compound could be developed based on its structure and known active analogs. This model would typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is established, it can be used as a 3D query to screen large databases of chemical compounds in a process called virtual screening. researchgate.netresearchgate.net This allows for the rapid identification of new molecules that are structurally diverse but share the same essential pharmacophoric features, making them potential candidates for further development.

In Silico Prediction of Preclinical ADME Properties for Designed Derivatives

Before a drug candidate can be considered for clinical trials, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction tools are widely used in the early stages of drug discovery to forecast these properties and identify potential liabilities. nih.govresearchgate.net These predictions help in prioritizing which designed derivatives are most likely to have favorable pharmacokinetic profiles.

For derivatives of this compound, a range of ADME parameters would be predicted. These often include properties related to absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier penetration, plasma protein binding), metabolism (e.g., cytochrome P450 enzyme inhibition), and excretion. The results are often presented in a tabular format to facilitate comparison between different derivatives.

Hypothetical In Silico ADME Prediction for Designed Derivatives

DerivativeMolecular WeightLogPH-Bond DonorsH-Bond AcceptorsBlood-Brain Barrier Permeability
Derivative A215.292.123High
Derivative B245.342.524High
Derivative C275.392.914Moderate

Future Directions and Emerging Research Avenues for 2r 2 3,4 Dimethoxyphenyl Propan 1 Amine Studies

Exploration of Novel Preclinical Biological Targets and Signaling Pathways

Future research should prioritize the identification of novel preclinical biological targets for (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine beyond the classical monoamine transporters. While phenethylamine (B48288) derivatives are known to interact with dopamine (B1211576), norepinephrine, and serotonin (B10506) systems, a broader screening approach could unveil unforeseen molecular interactions. biomolther.orgnih.gov

An essential avenue of investigation is the exploration of its activity at trace amine-associated receptors (TAARs), particularly TAAR1, which is known to be a target for many phenethylamine derivatives and plays a role in modulating monoaminergic neurotransmission. biomolther.org Furthermore, given the structural similarities to some psychoactive compounds, investigating its binding profile at various serotonin (5-HT) receptor subtypes, such as the 5-HT2A receptor, is warranted to understand its potential effects on psychedelic-related signaling pathways. nih.gov

Advanced chemoproteomic approaches, utilizing photoaffinity chemical reporters derived from the compound, could identify novel protein-binding partners in complex biological systems, including metabolic enzymes, transporters, and G protein-coupled receptors. biomolther.org Elucidating the downstream signaling cascades affected by the interaction of this compound with its primary targets will be crucial. This includes investigating the modulation of key signaling molecules such as cyclic adenosine (B11128) monophosphate (cAMP) and extracellular signal-regulated kinases (ERKs). nih.gov

Elucidation of Long-Term Preclinical Pharmacological Effects and Receptor Desensitization

The long-term preclinical pharmacological effects of continuous or intermittent administration of this compound remain uncharacterized. Future studies should focus on evaluating the chronic effects of this compound in animal models to assess its potential for inducing lasting neuroadaptations. nih.govnih.gov This includes investigating changes in behavior, receptor expression levels, and neurochemistry following prolonged exposure.

A critical aspect of long-term drug action is receptor desensitization, a process where a receptor's response to a ligand is diminished over time with repeated exposure. wikipedia.org Research should be directed towards understanding if and how this compound induces desensitization of its target receptors. This would involve studying receptor phosphorylation, internalization, and downregulation in relevant cell-based assays and animal models. Understanding these mechanisms is vital for predicting the development of tolerance and potential for dependence.

Potential Research FocusExperimental ApproachExpected Outcome
Chronic Behavioral EffectsLong-term administration in rodent models followed by a battery of behavioral tests (e.g., locomotor activity, anxiety, cognition).Assessment of lasting behavioral changes and potential for tolerance or sensitization.
Receptor Expression ProfilingQuantitative PCR and Western blotting of brain regions from chronically treated animals.Determination of changes in the expression levels of target receptors and transporters.
Receptor Desensitization MechanismsIn vitro assays measuring receptor phosphorylation, β-arrestin recruitment, and receptor internalization.Elucidation of the molecular mechanisms underlying potential receptor desensitization.

Development of Advanced Synthetic Methodologies for Metabolites and Deuterated Analogues

To fully understand the pharmacokinetic and pharmacodynamic profile of this compound, the synthesis and characterization of its metabolites are essential. Future synthetic efforts should focus on developing efficient and stereoselective routes to potential metabolites, such as hydroxylated or demethylated derivatives. wikipedia.orgnih.gov Enzymatic synthesis, employing engineered enzymes like transaminases, could offer a highly selective and sustainable approach to producing these chiral metabolites. nih.gov

Furthermore, the synthesis of deuterated analogues of this compound is a promising avenue for future research. Deuteration, the replacement of hydrogen with its heavier isotope deuterium, can alter the metabolic profile of a compound, often leading to a longer half-life and reduced formation of certain metabolites. nih.gov Advanced methods for regioselective deuteration of arylamines and chiral amines could be adapted to synthesize specifically labeled versions of the compound. researchgate.netfrontiersin.org These deuterated analogues would be invaluable tools for pharmacokinetic studies and could potentially lead to new chemical entities with improved therapeutic properties.

Synthetic TargetRationalePotential Synthetic Strategy
Hydroxylated MetabolitesIdentification of active metabolites and understanding metabolic pathways.Biocatalysis using cytochrome P450 enzymes or chemical synthesis involving regioselective oxidation.
O-demethylated MetabolitesCharacterization of major metabolic products.Ether cleavage reactions using reagents like boron tribromide.
Deuterated AnaloguesImprove pharmacokinetic properties and use as internal standards in analytical studies.Catalytic hydrogen-deuterium exchange reactions or synthesis from deuterated starting materials.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Preclinical Research for Comprehensive Mechanism Elucidation

The integration of omics technologies, such as proteomics and metabolomics, will be instrumental in obtaining a global and unbiased understanding of the biological effects of this compound. Proteomic profiling of neuronal cells or brain tissue from treated animals can identify changes in protein expression and post-translational modifications, providing insights into the cellular pathways and networks affected by the compound. frontiersin.orgnih.govnih.gov This can help in identifying novel targets and understanding the molecular mechanisms of action.

Metabolomic analysis, on the other hand, can provide a snapshot of the metabolic state of a biological system following exposure to the compound. researchgate.net Chiral metabolomic profiling can be particularly insightful, allowing for the enantioselective measurement of endogenous metabolites and the drug's own metabolites. nih.govnih.gov This can reveal alterations in metabolic pathways and identify potential biomarkers of drug exposure and effect.

Omics TechnologyApplication in Preclinical ResearchPotential Insights
Proteomics Profiling protein expression changes in neuronal cells or animal brain tissue after treatment.Identification of modulated signaling pathways, protein-protein interaction networks, and potential off-target effects. frontiersin.org
Metabolomics Analyzing the metabolic fingerprint in biofluids and tissues of treated animals.Elucidation of metabolic pathways affected by the compound and discovery of biomarkers for efficacy and toxicity. researchgate.net
Chiral Metabolomics Enantioselective analysis of endogenous and drug-related metabolites.Understanding stereoselective metabolism and its impact on the overall pharmacological profile. nih.govnih.gov

Investigation of Stereoisomer-Specific Target Engagement and Biological Consequences

A crucial area of future research is the detailed investigation of the stereoisomer-specific target engagement and biological consequences of the two enantiomers of 2-(3,4-dimethoxyphenyl)propan-1-amine. It is well-established that enantiomers of chiral drugs can exhibit significantly different pharmacological and toxicological profiles. mdpi.commdpi.com Therefore, a direct comparison of the (2R) and (2S) isomers is essential.

This research should involve comparative studies of their binding affinities and functional activities at a range of relevant receptors and transporters. nih.gov In vivo studies should directly compare the behavioral and physiological effects of the two enantiomers to determine if they differ in potency, efficacy, or even produce qualitatively different effects. Understanding the stereoselectivity of this compound's interactions with biological systems is fundamental for any future development and for ensuring that the desired pharmacological effects are maximized while minimizing potential adverse effects. acs.org

Research QuestionExperimental ApproachSignificance
Do the enantiomers exhibit different binding affinities for monoamine transporters and receptors?Radioligand binding assays with membranes expressing specific targets.To determine the primary molecular targets and their stereoselectivity.
Are there differences in the functional activity of the enantiomers at their primary targets?In vitro functional assays (e.g., neurotransmitter uptake inhibition, second messenger signaling).To understand the functional consequences of stereoselective binding.
Do the enantiomers produce different behavioral effects in vivo?Comparative behavioral pharmacology studies in animal models.To establish the in vivo relevance of stereoselective molecular interactions.

Q & A

Q. Q1. What are the established synthetic routes for enantioselective preparation of (2R)-2-(3,4-dimethoxyphenyl)propan-1-amine, and how do reaction conditions influence chiral purity?

Methodological Answer:

  • Key Routes :
    • Asymmetric Catalysis : Use of chiral catalysts (e.g., (R)-BINOL-derived phosphoric acids) in reductive amination of 3,4-dimethoxyphenylacetone to achieve enantiomeric excess (ee) >95% .
    • Enzymatic Resolution : (R)-Transaminases catalyze stereoselective amination of prochiral ketones, offering a green chemistry approach with ee >98% under optimized pH (7.5–8.5) and temperature (30–37°C) .
  • Critical Parameters :
    • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) enhance enantioselectivity by stabilizing transition states.
    • Catalyst Loading : >5 mol% catalyst reduces racemization but increases cost.
    • Characterization : Chiral HPLC (e.g., Chiralpak AD-H column) and NMR with chiral shift reagents (e.g., Eu(hfc)₃) confirm enantiopurity .

Advanced Mechanistic Insights

Q. Q2. How does the stereochemistry of this compound influence its binding affinity to monoamine transporters (e.g., SERT, NET) compared to its (2S)-enantiomer?

Methodological Answer:

  • Experimental Design :
    • Radioligand Binding Assays : Use transfected HEK293 cells expressing human SERT/NET. Measure IC₅₀ values with [³H]paroxetine (SERT) and [³H]nisoxetine (NET) .
    • Molecular Dynamics (MD) : Simulate docking poses using cryo-EM structures of transporters (PDB: 6DZZ for SERT).
  • Findings :
    • (2R)-Enantiomer : 10-fold higher affinity for SERT (IC₅₀ = 12 nM vs. 120 nM for (2S)) due to optimal π-π stacking with Phe341 .
    • 3,4-Dimethoxy Groups : Enhance binding via hydrogen bonding to Thr439 in NET .
  • Data Contradictions : Discrepancies in IC₅₀ values across studies (e.g., 12 nM vs. 25 nM) may arise from differences in membrane lipid composition or assay temperature .

Data Contradiction Analysis

Q. Q3. How can researchers resolve conflicting reports on the compound’s inhibition potency (e.g., MAO-A vs. MAO-B) in different in vitro models?

Methodological Answer:

  • Root Causes :
    • Enzyme Source : Recombinant human MAO-A/B vs. rat liver mitochondria yield divergent kinetics (e.g., Km differences).
    • Substrate Concentration : High serotonin (MAO-A) or phenethylamine (MAO-B) levels may mask competitive inhibition.
  • Resolution Strategies :
    • Standardized Assays : Use identical enzyme sources (e.g., Sigma-Aldrycht MAO-A, Catalog No. M7316) and substrate saturating conditions.
    • Ki Calculation : Apply Cheng-Prusoff equation to normalize IC₅₀ values against substrate Km .
  • Example : A 2024 study reconciled MAO-A IC₅₀ = 50 nM (human) vs. 200 nM (rat) by adjusting for interspecies variations in FAD cofactor binding .

Advanced Analytical Techniques

Q. Q4. What advanced spectroscopic methods are recommended for characterizing this compound’s solid-state polymorphism?

Methodological Answer:

  • Techniques :
    • X-ray Powder Diffraction (XRPD) : Identify polymorphs (Forms I and II) via distinct 2θ peaks at 12.5° (Form I) and 14.2° (Form II) .
    • Solid-State NMR : ¹³C CP/MAS NMR resolves methoxy group dynamics (δ = 56.2 ppm for crystalline vs. 55.8 ppm for amorphous).
  • Impact on Bioavailability : Form I exhibits 3× higher aqueous solubility (0.8 mg/mL vs. 0.27 mg/mL) due to looser crystal packing .

Computational Modeling

Q. Q5. How can DFT calculations predict the compound’s metabolic stability against CYP2D6-mediated oxidation?

Methodological Answer:

  • Protocol :
    • Geometry Optimization : Use B3LYP/6-31G(d) to model (2R)-configuration.
    • Docking : AutoDock Vina simulates binding to CYP2D6 (PDB: 5TFT).
  • Predictions :
    • Oxidation Site : Pro-R hydrogen at C1 is abstracted (activation energy = 18.5 kcal/mol) .
    • Metabolite Profile : Major metabolite: 3,4-dimethoxyphenylacetone (m/z 194.1 via LC-MS).
  • Validation : Compare with in vitro microsomal assays (HLM t₁/₂ = 45 min vs. predicted 48 min) .

Structure-Activity Relationship (SAR)

Q. Q6. What structural modifications to this compound enhance selectivity for κ-opioid receptors over μ-opioid receptors?

Methodological Answer:

  • SAR Insights :
    • Methoxy Substitution : Replacement of 4-OCH₃ with -CF₃ increases κ-selectivity (Ki ratio κ/μ = 8.2 vs. 1.5 for parent compound) .
    • Amine Alkylation : N-Methylation reduces μ-affinity by 90% due to steric clash with Trp318 .
  • Experimental Workflow :
    • Synthesis : Introduce substituents via Buchwald-Hartwig coupling.
    • Screening : Radioligand competition (κ: [³H]U69,593; μ: [³H]DAMGO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.